6-Amino-4-(2-hydroxyethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one
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Overview
Description
6-Amino-4-(2-hydroxyethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features both oxygen and nitrogen atoms within its ring structure. This compound is part of the oxazine family, which is known for its diverse chemical properties and applications in various fields such as pharmaceuticals, dyes, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(2-hydroxyethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves multi-step processes. One common method starts with the reaction of 5-oxo-tetrahydrofuran-2-carboxylic acid with a benzylating or alkylating agent to form a hydroxy-glutaric acid diester. This intermediate is then reacted with a nitrophenol derivative, followed by cyclization to form the oxazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(2-hydroxyethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to convert nitro groups to amino groups.
Substitution: Common in the modification of the oxazine ring to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
Scientific Research Applications
6-Amino-4-(2-hydroxyethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-Amino-4-(2-hydroxyethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Hydroxycyclohexyl)amino-2-phenyl-7H-pyrrolopyrimidine
- 3-Oxo-3,4-dihydro-2H-benz-(1,4)-oxazin-6-yl)-propionic acid derivatives
Uniqueness
6-Amino-4-(2-hydroxyethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Properties
Molecular Formula |
C10H12N2O3 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
6-amino-4-(2-hydroxyethyl)-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H12N2O3/c11-7-1-2-9-8(5-7)12(3-4-13)10(14)6-15-9/h1-2,5,13H,3-4,6,11H2 |
InChI Key |
VIPMMSYZFJWOMH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=CC(=C2)N)CCO |
Origin of Product |
United States |
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